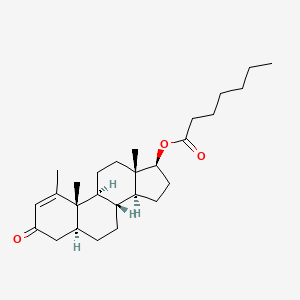

Methenolone enanthate

描述

属性

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJQEDFWRSLVBR-VHUDCFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165179 | |

| Record name | Methenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153-00-4, 303-42-4 | |

| Record name | Methenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methenolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metenolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metenolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHENOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9062ZT8Q5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methenolone Enanthate: A Deep Dive into its Mechanism of Action on Androgen Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone enanthate, a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT), is recognized for its moderate anabolic and weak androgenic properties.[1] Its primary mechanism of action involves its function as an agonist of the androgen receptor (AR), the key biological target for androgens like testosterone and DHT.[1] This technical guide provides an in-depth exploration of the molecular interactions and downstream signaling pathways initiated by this compound upon binding to the androgen receptor, with a focus on its implications for skeletal muscle.

Core Mechanism: Androgen Receptor Binding

This compound exerts its physiological effects by binding to and activating the androgen receptor. As a prodrug, this compound is hydrolyzed in the body to its active form, methenolone. Methenolone then interacts with the ligand-binding domain (LBD) of the AR. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus.

Quantitative Analysis of Androgen Receptor Binding

The binding affinity of methenolone for the androgen receptor has been characterized relative to other anabolic steroids. The following table summarizes the available quantitative data on the relative binding affinity (RBA) of methenolone.

| Compound | Tissue | Species | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) |

| Methenolone | Skeletal Muscle | Rat | 58 |

| Methenolone | Skeletal Muscle | Rabbit | 54 |

| Methenolone | Prostate | Rat | 44 |

Data sourced from Toth, M., & Zakar, T. (1982). Relative binding affinities of anabolic-androgenic steroids to the androgen receptor in rat and rabbit skeletal muscle and in rat prostate.[2]

Downstream Signaling Pathways

Upon nuclear translocation and binding to androgen response elements (AREs) on the DNA, the methenolone-AR complex recruits co-activator proteins and modulates the transcription of target genes. This genomic action is the primary driver of the anabolic effects of this compound.

Key Anabolic Effects on Skeletal Muscle

The transcriptional regulation initiated by this compound leads to several key anabolic effects in skeletal muscle:

-

Increased Protein Synthesis: Studies in rats have demonstrated that administration of this compound leads to a significant increase in the rate of skeletal muscle protein synthesis. This is a primary contributor to its muscle-building properties.

-

Regulation of Myogenic Genes: While specific gene targets of this compound are not extensively documented, anabolic-androgenic steroids, in general, are known to influence the expression of genes involved in muscle growth and differentiation. This includes potential upregulation of factors like Insulin-like Growth Factor 1 (IGF-1) and downregulation of myostatin, a negative regulator of muscle mass. However, direct evidence for this compound's specific impact on these pathways requires further investigation.

-

Satellite Cell Activation: Anabolic steroids can promote the activation and proliferation of satellite cells, which are muscle stem cells crucial for muscle repair and hypertrophy. This contributes to an increase in the number of myonuclei, enhancing the muscle fiber's capacity for protein synthesis.

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of methenolone for the androgen receptor using a competitive binding assay with a radiolabeled androgen.

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing androgen receptors from a suitable tissue source, such as the ventral prostate of rats.

-

Radioligand: Use a high-affinity radiolabeled androgen, such as [3H]-methyltrienolone (R1881), as the tracer.

-

Competitive Binding: Incubate a fixed concentration of the radioligand and the receptor preparation with increasing concentrations of unlabeled methenolone.

-

Separation: After incubation to equilibrium, separate the bound from free radioligand using a method like vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of methenolone to generate a competition curve. From this curve, the IC50 (the concentration of methenolone that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to measure the functional activation of the androgen receptor by this compound.

Methodology:

-

Cell Culture: Maintain a suitable mammalian cell line (e.g., HEK293 or PC3 cells) in appropriate culture medium.

-

Transfection: Co-transfect the cells with two plasmids: one that expresses the human androgen receptor and another that contains a luciferase reporter gene under the control of an androgen-responsive promoter (containing AREs).

-

Treatment: After allowing for expression of the transfected genes, treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the treated cells for a period of 24 to 48 hours to allow for AR activation and luciferase expression.

-

Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

-

Data Analysis: Plot the luciferase activity against the log concentration of this compound to generate a dose-response curve. From this curve, the EC50 (the concentration of this compound that produces 50% of the maximal response) can be determined, providing a measure of its potency as an AR agonist.

Conclusion

This compound's mechanism of action is centered on its role as an androgen receptor agonist. Its binding to the AR initiates a cascade of events leading to the modulation of gene expression, ultimately resulting in increased muscle protein synthesis and other anabolic effects. The quantitative binding data and the understanding of its downstream signaling pathways, though still requiring more detailed investigation for this specific compound, provide a solid foundation for its characterization. The experimental protocols outlined here offer standardized methods for further research into the precise molecular interactions and functional consequences of this compound's activity at the androgen receptor. This knowledge is critical for the scientific community in the fields of endocrinology, pharmacology, and drug development.

References

The In Vivo Pharmacokinetics and Pharmacodynamics of Methenolone Enanthate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone enanthate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone, has been utilized in clinical settings for conditions such as anemia and muscle wasting. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound. While specific human pharmacokinetic data is limited in publicly available literature, this guide synthesizes existing knowledge, including data from analogous long-acting steroid esters, to provide a robust profile. The guide details the mechanism of action, metabolic fate, and physiological effects of this compound, with a focus on its impact on skeletal muscle. Experimental protocols for administration and analysis are outlined, and key signaling pathways are visualized to support further research and development in this area.

Introduction

This compound is the esterified version of methenolone, providing a prolonged release profile after intramuscular administration.[1] Known for its moderate anabolic and weak androgenic properties, it is a non-aromatizing steroid, meaning it does not convert to estrogen, which mitigates certain side effects.[1][2] This guide aims to consolidate the available scientific information on the in vivo behavior of this compound to serve as a resource for researchers and drug development professionals.

Pharmacokinetics

Absorption and Distribution

Following intramuscular injection, this compound is slowly absorbed into the circulation. Plasma lipases then cleave the enanthate ester, releasing the active compound, methenolone. The peak serum concentration of the active hormone is typically reached several days after administration, followed by a slow decline.

Metabolism and Excretion

Methenolone is extensively metabolized in the liver. The primary urinary metabolite is 3α-hydroxy-1-methylene-5α-androstan-17-one.[3] Other metabolites, including sulfated conjugates, have also been identified and can be used for long-term detection of use.[3][4] For instance, a non-hydrolysed sulfated metabolite, 1β-methyl-5α-androstan-17-one-3ζ-sulfate, has been shown to have a detection time of up to 17 days.[3]

Pharmacokinetic Parameters of Analogous Long-Acting Steroid Esters

To provide a quantitative perspective, the following table summarizes the pharmacokinetic parameters of nandrolone decanoate following a single intramuscular injection in healthy men. This data can serve as a surrogate to estimate the pharmacokinetic profile of this compound, given the similar long-acting ester formulation.

| Parameter | 50 mg Dose | 100 mg Dose | 150 mg Dose |

| Cmax (ng/mL) | 2.14 | 4.26 | 5.16 |

| Tmax (hours) | 30 | 30 | 72 |

| Terminal Half-life (days) | 7-12 | 7-12 | 7-12 |

| Data from a study on Nandrolone Decanoate in healthy men.[4] Cmax = Maximum serum concentration; Tmax = Time to reach maximum serum concentration. |

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its interaction with the androgen receptor (AR) in various tissues, most notably skeletal muscle.

Mechanism of Action

Methenolone binds to and activates the androgen receptor, which then translocates to the nucleus and binds to androgen response elements (AREs) on target genes. This interaction modulates gene transcription, leading to an increase in protein synthesis and nitrogen retention in muscle cells.[2][5]

Anabolic Effects on Skeletal Muscle

The activation of the androgen receptor by methenolone initiates a cascade of events that promote muscle growth (hypertrophy). This includes the stimulation of pathways involved in protein synthesis and the inhibition of catabolic pathways.

Quantitative Pharmacodynamic Data

Specific dose-response data for this compound on lean body mass and nitrogen balance in humans is scarce. However, studies on other anabolic steroids like oxandrolone can provide insight into the potential effects. A study on severely burned children treated with oxandrolone (0.1 mg/kg twice daily) showed a significant improvement in protein net balance and preservation of lean body mass compared to a placebo group.

| Parameter | Placebo Group | Oxandrolone Group |

| Change in Protein Net Balance | No significant change | Significant improvement |

| Change in Body Weight | Significant decrease | No significant change |

| Change in Fat-Free Mass | Significant decrease | No significant change |

| Data from a study on Oxandrolone in severely burned children.[3] |

A study in growing Wistar rats provides some quantitative data on the effects of this compound (10 mg/kg thrice-weekly).

| Parameter | Control (Female) | This compound (Female) |

| Body Weight Gain | - | Significantly increased |

| Total Body Nitrogen | - | Significantly increased |

| Skeletal Muscle Protein Synthesis | - | Significantly increased |

| Data from a study on this compound in growing rats.[6] |

Experimental Protocols

Protocol for Intramuscular Administration of an Oily Steroid Solution

This protocol outlines the general steps for the intramuscular injection of an oil-based steroid like this compound in a research setting.

-

Preparation of Materials :

-

Vial of this compound solution.

-

Sterile syringe (e.g., 3 mL).

-

Sterile needles for drawing (e.g., 18-21 gauge) and injection (e.g., 22-25 gauge, 1-1.5 inches long).

-

Alcohol swabs.

-

Sterile gauze.

-

Sharps disposal container.

-

-

Procedure :

-

Wash hands thoroughly.

-

Clean the rubber stopper of the vial with an alcohol swab.

-

Attach the drawing needle to the syringe and draw a volume of air equal to the dose to be administered.

-

Insert the needle into the vial and inject the air. This equalizes the pressure and facilitates drawing the oil-based solution.

-

Invert the vial and slowly withdraw the desired volume of this compound solution.

-

Remove the drawing needle and replace it with the injection needle.

-

Expel any air bubbles from the syringe.

-

Select the injection site (e.g., gluteus medius, deltoid).

-

Clean the injection site with an alcohol swab and allow it to dry.

-

Insert the needle into the muscle at a 90-degree angle.

-

Aspirate by pulling back on the plunger to ensure no blood vessel has been entered. If blood appears, withdraw the needle and select a new site.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and apply gentle pressure with sterile gauze.

-

Dispose of the syringe and needles in a sharps container.

-

Protocol for Urinary Metabolite Analysis by GC-MS

This protocol provides a general workflow for the detection of methenolone metabolites in urine, based on World Anti-Doping Agency (WADA) technical documents.[7]

-

Sample Preparation :

-

To 2 mL of urine, add an internal standard.

-

Perform enzymatic hydrolysis using β-glucuronidase from E. coli to deconjugate the metabolites.

-

Adjust the pH and perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether or a mixture of n-pentane and ethyl acetate).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization :

-

Reconstitute the dry residue in a derivatizing agent (e.g., MSTFA/NH4I/ethanethiol) to create trimethylsilyl (TMS) derivatives of the steroids.

-

Heat the mixture to ensure complete derivatization.

-

-

GC-MS Analysis :

-

Inject an aliquot of the derivatized sample into the gas chromatograph-mass spectrometer.

-

Use a suitable capillary column for separation (e.g., a non-polar column like a DB-1 or equivalent).

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) or full-scan mode to detect the characteristic ions of the methenolone metabolites.

-

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the general mechanism of action of methenolone via the androgen receptor in a skeletal muscle cell.

Caption: Androgen receptor signaling pathway of methenolone in skeletal muscle.

Experimental Workflow for Urinary Metabolite Analysis

The diagram below outlines the key steps in the analytical workflow for identifying methenolone metabolites in a urine sample.

Caption: Workflow for the GC-MS analysis of methenolone metabolites in urine.

Conclusion

This compound is a long-acting anabolic steroid with moderate anabolic and weak androgenic effects. Its primary mechanism of action is through the activation of the androgen receptor, leading to increased muscle protein synthesis and nitrogen retention. While specific in vivo pharmacokinetic and dose-response data in humans are limited, information from analogous compounds and preclinical studies provides a solid foundation for understanding its behavior. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for future research into the in vivo effects of this compound and the development of related therapeutic agents. Further clinical research is warranted to fully characterize its pharmacokinetic and pharmacodynamic profile in humans.

References

- 1. Development and application of analytical procedures for the GC–MS/MS analysis of the sulfates metabolites of anabolic … [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Improved Net Protein Balance, Lean Mass, and Gene Expression Changes With Oxandrolone Treatment in the Severely Burned - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wada-ama.org [wada-ama.org]

Methenolone Enanthate: An In-depth Technical Guide on its Core Effects on Nitrogen Retention and Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone enanthate, a derivative of dihydrotestosterone (DHT), is an anabolic-androgenic steroid (AAS) that has been utilized for its purported effects on muscle mass and strength. This technical guide delves into the core mechanisms of this compound, specifically its influence on nitrogen retention and protein synthesis, two fundamental processes underpinning its anabolic activity. This document provides a comprehensive overview of the available scientific evidence, including quantitative data from preclinical studies, detailed experimental protocols for measuring these physiological effects, and a visual representation of the key signaling pathways involved. Due to a scarcity of recent, robust human clinical trials on this compound for these specific endpoints, data from other anabolic steroids are presented to provide a comparative context for its anticipated effects.

Introduction

This compound, often known by its trade name Primobolan Depot, is a long-acting injectable anabolic steroid.[1][2] Its primary medical applications have been in the treatment of muscle wasting diseases and anemia.[2] The anabolic effects of this compound are primarily attributed to its ability to enhance nitrogen retention and stimulate muscle protein synthesis.[2][3] A positive nitrogen balance is a key indicator of an anabolic state, where the rate of protein synthesis exceeds the rate of protein breakdown.[4] This guide will explore the intricate cellular and molecular mechanisms through which this compound is believed to exert these effects.

Mechanism of Action: Enhancing Anabolism

This compound, like other AAS, functions by binding to and activating the androgen receptor (AR) in target tissues, including skeletal muscle.[5] This interaction initiates a cascade of cellular events that collectively promote an anabolic environment.

Increased Nitrogen Retention

Nitrogen is a fundamental component of amino acids, the building blocks of proteins.[4] A positive nitrogen balance, where nitrogen intake exceeds nitrogen loss, is essential for muscle growth. Anabolic steroids are well-documented to improve nitrogen retention.[3] By promoting a state of positive nitrogen balance, this compound creates a physiological environment conducive to the accretion of lean muscle mass.

Stimulation of Protein Synthesis

The binding of this compound to the androgen receptor directly influences the transcription of genes involved in protein synthesis.[5] This leads to an increased production of contractile proteins, such as actin and myosin, which are the primary components of muscle fibers. The subsequent sections will detail the signaling pathways believed to be modulated by this compound to achieve this effect.

Quantitative Data on Anabolic Effects

While specific quantitative data from human clinical trials on this compound's direct impact on nitrogen retention and protein synthesis are limited in contemporary literature, preclinical studies and data from other anabolic steroids can provide valuable insights.

Preclinical Data: this compound in Animal Models

A study on growing Wistar rats investigated the effects of this compound (10 mg/kg, thrice-weekly) on various physiological parameters.[6] The findings from this study are summarized in the tables below.

Table 1: Effect of this compound on Body Composition in Female Wistar Rats [6]

| Parameter | Control Group (Female) | This compound Group (Female) | Percentage Change |

| Body Weight (g) | 180 ± 5 | 205 ± 6 | +13.9% |

| Total Body Nitrogen (g) | 4.5 ± 0.2 | 5.3 ± 0.3 | +17.8% |

| Mixed Skeletal Muscle Protein Synthesis Rate (%/day) | 10.2 ± 0.8 | 12.5 ± 1.0 | +22.5% |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Body Composition in Male Wistar Rats [6]

| Parameter | Control Group (Male) | This compound Group (Male) | Percentage Change |

| Body Weight (g) | 210 ± 8 | 195 ± 7 | -7.1% |

| Total Body Nitrogen (g) | 5.5 ± 0.3 | 5.4 ± 0.3 | -1.8% |

| Mixed Skeletal Muscle Protein Synthesis Rate (%/day) | 11.5 ± 0.9 | 11.8 ± 1.1 | +2.6% (Not Statistically Significant) |

Data are presented as mean ± standard deviation.

The study in rats demonstrated a significant anabolic effect in females, with increased total body nitrogen and a notable increase in the rate of mixed skeletal muscle protein synthesis.[6] Interestingly, the effects in males were not as pronounced and even showed a decrease in weight gain.[6] These sex-specific differences highlight the complexity of AAS effects and the need for further research.

Key Signaling Pathways

The anabolic effects of this compound are mediated through the modulation of key intracellular signaling pathways that regulate cell growth and protein synthesis. The two primary pathways implicated are the mTOR pathway and the IGF-1 signaling pathway.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival.[7] Anabolic steroids are known to activate the mTORC1 complex, which in turn promotes protein synthesis by phosphorylating downstream targets such as S6K1 and 4E-BP1.[8][9]

The IGF-1 Signaling Pathway

Insulin-like growth factor-1 (IGF-1) is a potent anabolic hormone that plays a crucial role in muscle growth and repair. Anabolic steroids can increase the expression of IGF-1 and its receptor in muscle tissue.[10] The activation of the IGF-1 receptor triggers a signaling cascade that overlaps with the mTOR pathway, further amplifying the anabolic response.

Experimental Protocols

The accurate measurement of nitrogen balance and muscle protein synthesis is crucial for quantifying the anabolic effects of compounds like this compound. The following sections outline representative protocols for these key experiments.

Nitrogen Balance Study Protocol

A nitrogen balance study aims to determine the net change in total body protein.[11]

Detailed Methodology:

-

Participant Recruitment and Acclimatization: Recruit healthy subjects and provide a controlled diet for an acclimatization period of 3-7 days to stabilize metabolic conditions.[11]

-

Dietary Control: All participants consume a precisely calculated diet with a known nitrogen content. Food intake is strictly monitored and recorded.[12]

-

Sample Collection: 24-hour urine and feces are collected throughout the study period. Aliquots are stored for later analysis.[13]

-

Intervention: Subjects are randomized to receive either this compound or a placebo at a specified dose and frequency.

-

Nitrogen Analysis: The nitrogen content of the diet, urine, and feces is determined using the Kjeldahl method or a similar validated technique.[14]

-

Calculation: Nitrogen balance is calculated as: Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen + Miscellaneous Nitrogen Losses) Miscellaneous losses (e.g., sweat, skin) are often estimated.[11]

Muscle Protein Synthesis Measurement Protocol (Stable Isotope Tracer)

The use of stable isotope tracers allows for the direct measurement of the rate of muscle protein synthesis (MPS).[15][16][17][18][[“]]

Detailed Methodology:

-

Participant Preparation: Subjects typically undergo an overnight fast. Intravenous catheters are placed for tracer infusion and blood sampling.[16]

-

Stable Isotope Infusion: A primed, continuous infusion of a stable isotope-labeled amino acid, such as L-[ring-¹³C₆]-phenylalanine, is administered.[15] This allows for the tracking of the amino acid's incorporation into newly synthesized proteins.

-

Muscle Biopsies: Muscle tissue samples are obtained, typically from the vastus lateralis, before and after the infusion period using a biopsy needle.[16]

-

Blood Sampling: Blood samples are collected at regular intervals to determine the enrichment of the tracer in the plasma, which serves as a proxy for the precursor pool.

-

Sample Analysis: Muscle tissue is processed to isolate proteins, which are then hydrolyzed into amino acids. The isotopic enrichment of the labeled amino acid in the muscle protein is determined using gas chromatography-mass spectrometry (GC-MS).[16]

-

Calculation of Fractional Synthetic Rate (FSR): The rate of muscle protein synthesis is calculated as the fractional synthetic rate (FSR), which represents the percentage of muscle protein that is newly synthesized per unit of time. The formula is: FSR (%/h) = (Eₚ₂ - Eₚ₁) / (Eᵢᵥ * t) * 100 Where Eₚ is the enrichment of the tracer in the protein at two time points, Eᵢᵥ is the average enrichment of the tracer in the precursor pool, and t is the time between biopsies.[15]

Conclusion

This compound exerts its anabolic effects primarily through the enhancement of nitrogen retention and the stimulation of muscle protein synthesis. These processes are driven by the activation of the androgen receptor and the subsequent modulation of key signaling pathways, including the mTOR and IGF-1 pathways. While direct quantitative human data on this compound are limited, preclinical studies and evidence from other anabolic steroids strongly support its anabolic potential. The detailed experimental protocols provided in this guide offer a framework for the rigorous scientific investigation of these effects. For drug development professionals, a thorough understanding of these core mechanisms is essential for the evaluation of both the therapeutic potential and the associated risks of this and similar anabolic compounds. Further research, particularly well-controlled human clinical trials, is warranted to fully elucidate the specific dose-response relationships and long-term consequences of this compound use.

References

- 1. Metenolone enanthate - Wikipedia [en.wikipedia.org]

- 2. What is Metenolone enanthate used for? [synapse.patsnap.com]

- 3. swolverine.com [swolverine.com]

- 4. Nitrogen Balance at the Recommended Dietary Allowance for Protein in Minimally Active Male Vegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicalantiaging.com [medicalantiaging.com]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. What are mTORC1 stimulants and how do they work? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway [agris.fao.org]

- 11. JMIR Research Protocols - Optimizing Protein Intake and Nitrogen Balance (OPINiB) in Adult Critically Ill Patients: A Study Protocol for a Randomized Controlled Trial [researchprotocols.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. Methenolone (Primobolan) and its 3α-reduction | PeterBond.org [peterbond.org]

- 15. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers [e-acnm.org]

- 17. A novel stable isotope tracer method to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stable Isotope Tracer Methods for the Measure of Skeletal Muscle Protein Turnover | Springer Nature Experiments [experiments.springernature.com]

- 19. consensus.app [consensus.app]

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Methenolone Enanthate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone enanthate is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). This document provides a comprehensive technical overview of its molecular structure, chemical properties, mechanism of action, and metabolism. Quantitative data are presented in structured tables for ease of reference. Detailed methodologies for relevant experimental procedures are also included to support further research and development in this area.

Molecular Structure

This compound is chemically designated as [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate.[1][2] It is the enanthate ester of methenolone, which is a 1-methylated and 1,2-unsaturated derivative of DHT.[1] The addition of the enanthate ester at the 17-beta hydroxyl group significantly increases the compound's half-life and provides a sustained release profile upon intramuscular administration.

Table 1: Molecular Identifiers and Descriptors

| Identifier/Descriptor | Value |

| Chemical Formula | C27H42O3[1][2] |

| IUPAC Name | [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate[1][2] |

| CAS Number | 303-42-4[1][2] |

| Molecular Weight | 414.62 g/mol [1] |

| Synonyms | Methenolone heptanoate, Primobolan Depot[2] |

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its lipophilic nature, conferred by the long-chain enanthate ester, dictates its solubility and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 66-70.5 °C |

| Boiling Point | 504.3 °C at 760 mmHg |

| Density | 1.05 g/cm³ |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and vegetable oils. |

| Appearance | White to light yellow crystalline powder |

Mechanism of Action

This compound exerts its biological effects as a prodrug of methenolone.[1] Following intramuscular injection, the enanthate ester is cleaved by esterases, slowly releasing active methenolone into the bloodstream. Methenolone is a potent agonist of the androgen receptor (AR), the primary mediator of anabolic and androgenic effects.[1]

The binding of methenolone to the AR in target tissues, such as skeletal muscle, initiates a cascade of transcriptional events. This leads to an increase in protein synthesis and nitrogen retention, fundamental processes for muscle hypertrophy.[2][3][4] Furthermore, methenolone exhibits anti-catabolic properties by inhibiting the action of glucocorticoid hormones.[3]

A key characteristic of methenolone is its low propensity for aromatization into estrogenic metabolites.[2] This is attributed to the 1-methylation and the double bond between C1 and C2 in its structure, which hinder the aromatase enzyme. Consequently, estrogen-related side effects are minimal.

Pharmacokinetics and Metabolism

The enanthate ester of methenolone governs its pharmacokinetic profile, providing a slow release from the intramuscular depot. The elimination half-life of this compound is approximately 10.5 days.[1]

Metabolism of the active compound, methenolone, occurs primarily in the liver. A significant metabolic pathway involves the reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase (3α-HSD). The resulting metabolites are largely inactive and are excreted in the urine. Due to the double bond between C1 and C2, methenolone is resistant to metabolism by 3α-HSD to some extent, which contributes to its anabolic activity.

Experimental Protocols

Analytical Characterization by HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed for the analytical characterization of this compound.

-

Column: Kintex 5µm EVO C18 (100 × 4.6 mm)

-

Mobile Phase: Acetonitrile:Water (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 240 nm

-

Column Temperature: 25 °C

-

Injection Volume: 20 µL

-

Standard Preparation: A stock solution of this compound is prepared in methanol (e.g., 1 mg/mL) and serially diluted to create calibration standards.

-

Sample Preparation: The sample containing this compound is dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.

In Vitro Androgen Receptor Binding Assay

A competitive ligand-binding assay can be utilized to determine the binding affinity of methenolone for the androgen receptor.

-

Materials:

-

Cytosol preparation from a suitable source (e.g., rat prostate or cells overexpressing the human AR).

-

Radiolabeled androgen, such as [3H]-methyltrienolone (R1881).

-

Unlabeled methenolone as the competitor.

-

Scintillation cocktail and counter.

-

-

Methodology:

-

A constant concentration of radiolabeled androgen is incubated with the AR preparation in the presence of increasing concentrations of unlabeled methenolone.

-

After incubation to equilibrium, bound and free radioligand are separated (e.g., by dextran-coated charcoal).

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

The concentration of methenolone that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

-

References

- 1. dspace.cuni.cz [dspace.cuni.cz]

- 2. In vitro binding of 16-methylated C18 and C19 steroid derivatives to the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. public.pensoft.net [public.pensoft.net]

- 4. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]

Methenolone Enanthate and its Binding Affinity to the Androgen Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone enanthate is a long-acting anabolic-androgenic steroid (AAS) that is a derivative of dihydrotestosterone (DHT). It is clinically used for treating conditions such as anemia resulting from bone marrow failure.[1] As a prodrug, this compound is hydrolyzed in the body to its active form, methenolone.[1] The biological effects of methenolone are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1][2] This technical guide provides a comprehensive overview of the binding affinity of methenolone to the androgen receptor, details the experimental protocols used for its determination, and illustrates the associated signaling pathway.

Quantitative Data on Androgen Receptor Binding Affinity

The binding affinity of methenolone for the androgen receptor has been primarily characterized through competitive binding assays, which measure the ability of the compound to displace a radiolabeled androgen from the receptor. The most cited data comes from a study by Saartok et al. (1984), which determined the relative binding affinity (RBA) of various steroids to the androgen receptor in different tissues.

| Compound | Tissue Source | Relative Binding Affinity (RBA)a | Reference |

| Methenolone | Rat Skeletal Muscle | 0.21 | [3] |

| Methenolone | Rabbit Skeletal Muscle | 0.23 | [3] |

| Methenolone | Rat Prostate | 0.25 | [3] |

| Testosterone | Rat Skeletal Muscle | 0.18 | [3] |

| Testosterone | Rabbit Skeletal Muscle | 0.22 | [3] |

| Testosterone | Rat Prostate | 0.23 | [3] |

| Dihydrotestosterone (DHT) | Rat Prostate | 0.46 | [3] |

| Methyltrienolone (MT) | All Tissues | 1.00 | [3] |

aRelative Binding Affinity (RBA) is expressed relative to the synthetic androgen methyltrienolone (MT), which is assigned a value of 1.00.

Experimental Protocols

The following is a detailed description of the methodology used in the key study by Saartok et al. (1984) to determine the relative binding affinity of methenolone to the androgen receptor.

Tissue Preparation and Cytosol Extraction

-

Tissue Source: Skeletal muscle (from both rats and rabbits) and prostate tissue (from rats) were utilized.

-

Homogenization: The tissues were minced and homogenized in a buffer solution to disrupt the cell membranes and release the intracellular components, including the androgen receptors.

-

Cytosol Preparation: The homogenate was subjected to ultracentrifugation to pellet the cellular debris, nuclei, and mitochondria. The resulting supernatant, known as the cytosol, which contains the soluble androgen receptors, was carefully collected for use in the binding assay.

Competitive Radioligand Binding Assay

-

Radioligand: The synthetic androgen [3H]methyltrienolone ([3H]MT), a high-affinity ligand for the androgen receptor, was used as the radiolabeled tracer.

-

Incubation: Aliquots of the prepared cytosol were incubated with a fixed concentration of [3H]MT in the presence of increasing concentrations of unlabeled competitor steroids, including methenolone, testosterone, and DHT.

-

Equilibrium: The incubation was carried out for a sufficient duration and at a specific temperature to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Unbound Ligand: To separate the receptor-bound [3H]MT from the free (unbound) radioligand, a dextran-coated charcoal adsorption method was employed. The charcoal adsorbs the small, unbound steroid molecules, while the larger receptor-ligand complexes remain in the solution.

-

Quantification: The radioactivity of the supernatant, representing the amount of bound [3H]MT, was measured using liquid scintillation counting.

Data Analysis

-

Competition Curves: The data was plotted as the percentage of specifically bound [3H]MT versus the logarithm of the competitor concentration.

-

IC50 Determination: From the resulting competition curves, the concentration of the unlabeled steroid required to inhibit 50% of the specific binding of [3H]MT (the IC50 value) was determined for each compound.

-

Relative Binding Affinity (RBA) Calculation: The RBA was calculated as the ratio of the IC50 of the reference compound (methyltrienolone) to the IC50 of the test compound (methenolone), multiplied by 100.

Visualizations

Experimental Workflow: Competitive Binding Assay

References

Long-Term Effects of Methenolone Enanthate on Skeletal Muscle: A Technical Guide

Disclaimer: The following information is for research, scientific, and drug development professionals. Methenolone enanthate is a controlled substance in many countries, and its use outside of legitimate medical contexts can have significant health risks. This document does not endorse the illicit use of this or any other anabolic-androgenic steroid.

Introduction

This compound, a dihydrotestosterone (DHT) derivative, is an anabolic-androgenic steroid (AAS) that has been used clinically to treat muscle wasting diseases.[1][2] It is also used illicitly for performance and physique enhancement. While the acute anabolic effects of AAS are well-documented, the long-term consequences of sustained this compound administration on skeletal muscle morphology, function, and underlying molecular pathways are less clearly defined in human studies. This technical guide synthesizes the available preclinical and clinical evidence to provide an in-depth overview of these long-term effects, focusing on the core mechanisms of action and presenting quantitative data where available. A significant limitation in the current body of scientific literature is the scarcity of long-term, controlled human studies specifically investigating this compound. Consequently, much of the understanding of its long-term effects is extrapolated from studies on other AAS, such as testosterone, and from preclinical animal models.

Mechanism of Action: Androgen Receptor Signaling

The primary mechanism by which this compound exerts its anabolic effects on skeletal muscle is through the activation of the androgen receptor (AR), a member of the steroid receptor superfamily of ligand-dependent transcription factors.[3][4]

The signaling cascade can be summarized as follows:

-

Ligand Binding: Methenolone, the active form of this compound, diffuses across the cell membrane of myocytes and binds to the AR located in the cytoplasm.

-

Conformational Change and Nuclear Translocation: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the methenolone-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Protein Synthesis: This binding event modulates the transcription of genes involved in muscle protein synthesis, leading to an increase in the production of contractile proteins and ultimately, muscle fiber hypertrophy.[5]

Beyond this classical genomic pathway, androgens can also elicit non-genomic effects by binding to membrane-associated ARs, which can rapidly activate downstream signaling cascades, including the Akt/mTOR pathway, further promoting protein synthesis.[6]

Androgen Receptor Signaling Pathway in Skeletal Muscle.

Long-Term Morphological and Cellular Adaptations

Sustained administration of AAS, likely including this compound, induces significant and persistent changes in skeletal muscle architecture.

Muscle Fiber Hypertrophy

The most prominent long-term effect of AAS use is an increase in the cross-sectional area (CSA) of both type I and type II muscle fibers.[[“]] This hypertrophy is a direct result of increased net protein synthesis. Long-term users of AAS exhibit significantly larger muscle fibers compared to non-users.[[“]]

Myonuclear Accretion and Satellite Cell Activation

Muscle fibers are multinucleated cells, and the number of myonuclei is a critical determinant of their growth capacity. AAS promote an increase in the number of myonuclei within muscle fibers, a process known as myonuclear accretion.[[“]][9] This is achieved through the activation of satellite cells, which are muscle stem cells located on the periphery of muscle fibers.[10] Upon activation by androgen signaling, satellite cells proliferate, and their progeny can fuse with existing muscle fibers, donating their nuclei.[10] This increase in myonuclei may be a long-lasting or even permanent adaptation, potentially contributing to a "muscle memory" effect where previously trained and AAS-exposed individuals may experience more rapid muscle growth upon retraining, even after cessation of AAS use.[[“]][11]

Quantitative Data from Preclinical Studies

Due to the ethical and logistical challenges of conducting long-term, high-dose studies in humans, much of the quantitative data on the effects of this compound comes from animal models. The following table summarizes data from a study on growing Wistar rats.

| Parameter | Group | Result |

| Body Weight | Treated Male Rats | Lower rate of weight gain compared to controls.[12] |

| Treated Female Rats | Significantly increased body weight compared to controls.[12] | |

| Total Body Nitrogen | Treated Male Rats | No significant difference compared to controls.[12] |

| Treated Female Rats | Significantly increased compared to controls.[12] | |

| Skeletal Muscle Protein Synthesis | Treated Male Rats | No significant difference compared to controls.[12] |

| Treated Female Rats | Significantly increased rate of synthesis compared to controls.[12] |

Table 1: Effects of this compound on Growing Wistar Rats[12]

Experimental Protocols

Preclinical Study: this compound in Growing Rats

-

Objective: To measure the effect of this compound on growth, body composition, and skeletal muscle protein synthesis in growing rats.[12]

-

Subjects: Weanling Wistar rats (22 days of age).[12]

-

Treatment: this compound (Primobolan) administered at a dose of 10 mg/kg, three times weekly, for a period of 42 days (from 22 to 64 days of age).[12]

-

Control Group: Received a vehicle-only injection.

-

Outcome Measures:

-

Body weight measured regularly.

-

Generalized Experimental Workflow for Preclinical AAS Studies.

Adverse Effects on Skeletal Muscle

While the anabolic effects are the primary focus, it is crucial to consider potential long-term adverse effects on skeletal muscle and associated tissues. These can include:

-

Tendon Injury: The rapid increase in muscle mass and strength can outpace the adaptation of connective tissues, potentially increasing the risk of tendon tears.

-

Myocardial Hypertrophy: The heart is a muscle, and AAS can induce pathological hypertrophy of the cardiac muscle, which is a risk factor for cardiovascular disease.

Conclusion

The long-term administration of this compound, like other AAS, induces significant and potentially lasting changes in skeletal muscle. The primary mechanism is the activation of the androgen receptor, leading to increased protein synthesis, muscle fiber hypertrophy, and myonuclear accretion via the activation of satellite cells. While human data specific to this compound is limited, preclinical studies and research on other AAS provide a framework for understanding its effects. The anabolic effects appear to be dose-dependent and can lead to substantial increases in muscle mass. However, these effects must be considered in the context of potential adverse outcomes. Further research, particularly well-controlled long-term human studies, is necessary to fully elucidate the specific effects of this compound on skeletal muscle and to establish a comprehensive risk-benefit profile.

References

- 1. swolverine.com [swolverine.com]

- 2. forum.facmedicine.com [forum.facmedicine.com]

- 3. Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are the long-term effects of anabolic-androgenic steroid use on muscle fiber size? - Consensus [consensus.app]

- 8. What are the long-term effects of anabolic-androgenic steroid use on muscle fiber size? - Consensus [consensus.app]

- 9. Effects of Long Term Supplementation of Anabolic Androgen Steroids on Human Skeletal Muscle | PLOS One [journals.plos.org]

- 10. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Former Steroid Users May Retain Enhanced Muscle Growth Capacity | Biolayne [biolayne.com]

- 12. UQ eSpace [espace.library.uq.edu.au]

Methenolone Enanthate's Impact on Gene Expression in Muscle Tissue: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone enanthate, a synthetic derivative of dihydrotestosterone (DHT), is an anabolic-androgenic steroid (AAS) recognized for its potential to promote muscle growth and strength.[1][2] This is achieved primarily through its interaction with the androgen receptor (AR) in skeletal muscle tissue, initiating a cascade of signaling events that ultimately alter gene expression to favor anabolism.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on muscle tissue, with a focus on its impact on gene expression. While direct transcriptomic data for this compound is limited in publicly available research, this paper synthesizes the well-established principles of androgen action and data from broader AAS studies to elucidate its core mechanisms. We will explore the pivotal signaling pathways, detail relevant experimental protocols, and present the current understanding of how this compound modulates the genetic machinery of muscle cells to induce hypertrophy.

Introduction

Skeletal muscle mass is dynamically regulated by the balance between protein synthesis and degradation. Anabolic agents like this compound tip this balance towards protein accretion, leading to an increase in muscle fiber size.[4] As a DHT derivative, this compound is characterized by its anabolic effects with reduced androgenic properties compared to testosterone.[3] Its primary mechanism of action is through binding to and activating the androgen receptor, a ligand-activated transcription factor that plays a crucial role in muscle development and maintenance.[1][2][3] Upon activation, the AR translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of a host of genes involved in muscle physiology.

The Androgen Receptor Signaling Pathway

The anabolic effects of this compound are predominantly mediated through the classical androgen receptor signaling pathway. This process can be broken down into several key steps:

-

Ligand Binding: this compound, being lipophilic, passively diffuses across the cell membrane of myocytes and binds to the androgen receptor located in the cytoplasm.

-

Conformational Change and Dissociation: Upon binding, the AR undergoes a conformational change, causing the dissociation of heat shock proteins (HSPs).

-

Dimerization and Nuclear Translocation: The activated AR-ligand complex then dimerizes and translocates into the nucleus.

-

DNA Binding and Gene Transcription: Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes. This binding recruits co-activators and the general transcription machinery to initiate or enhance the transcription of these genes.

Downstream Signaling: The PI3K/Akt/mTOR Pathway

A critical downstream effector of androgen receptor activation in muscle hypertrophy is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth and protein synthesis. While direct evidence for this compound is not abundant, the general mechanism for androgens is understood as follows:

-

PI3K Activation: Androgen receptor activation can lead to the activation of PI3K.

-

Akt Phosphorylation: Activated PI3K phosphorylates and activates Akt.

-

mTORC1 Activation: Akt, in turn, activates the mTOR complex 1 (mTORC1).

-

Stimulation of Protein Synthesis: mTORC1 then phosphorylates downstream targets such as p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in the translation of proteins essential for muscle growth.

Impact on Gene Expression: Quantitative Data

| Gene | Function | General AAS Effect |

| IGF-1 | Insulin-like Growth Factor 1 | Upregulation |

| MyoD | Myogenic Differentiation 1 | Upregulation |

| MYOG | Myogenin | Upregulation |

| AR | Androgen Receptor | Upregulation |

This table is a summary of general findings for various AAS and not specific to this compound.

Experimental Protocols

The methodologies employed to study the effects of AAS on muscle tissue and gene expression typically involve animal models or human clinical trials. A representative experimental workflow for investigating these effects is outlined below.

Animal Study Protocol

A common approach involves administering this compound to laboratory animals (e.g., rats) and then analyzing muscle tissue.

-

Animal Model: Wistar rats are often used.

-

Dosing Regimen: this compound administered via intramuscular injection (e.g., 10 mg/kg body weight, thrice weekly) for a specified period (e.g., 6 weeks).[4] A control group receives a vehicle injection.

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus) are excised.

-

RNA Extraction: Total RNA is isolated from the muscle tissue using standard methods like TRIzol reagent or column-based kits.

-

Gene Expression Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): To measure the expression of specific target genes (e.g., IGF-1, MyoD).

-

RNA-Sequencing (RNA-seq): For a comprehensive, unbiased analysis of the entire transcriptome.

-

Human Study Considerations

Observational studies in humans using AAS have been conducted, though they often involve multiple substances, making it difficult to isolate the effects of a single compound.[5] A controlled human study would involve:

-

Participant Recruitment: Healthy, resistance-trained male volunteers.

-

Ethical Approval and Informed Consent: Essential due to the nature of the intervention.

-

Protocol: A controlled administration of this compound over a defined period, with a placebo group.

-

Muscle Biopsies: Collection of muscle tissue samples (e.g., from the vastus lateralis) before and after the intervention.

-

Analysis: Similar to animal studies, involving RNA extraction and gene expression profiling.

Conclusion

This compound exerts its anabolic effects on skeletal muscle primarily through the activation of the androgen receptor. This leads to the modulation of gene expression, favoring pathways of protein synthesis and muscle growth, with the PI3K/Akt/mTOR signaling cascade playing a significant role. While the overarching mechanisms are well-understood within the context of androgen physiology, there is a clear need for further research, specifically transcriptomic studies focusing on this compound, to provide a more detailed and quantitative understanding of its impact on the genetic landscape of muscle tissue. Such studies would be invaluable for the scientific and drug development communities in fully characterizing the molecular basis of its anabolic activity.

References

- 1. What is the mechanism of Metenolone enanthate? [synapse.patsnap.com]

- 2. What is Metenolone enanthate used for? [synapse.patsnap.com]

- 3. Metenolone enanthate - Wikipedia [en.wikipedia.org]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. An observational human study investigating the effect of anabolic androgenic steroid use on the transcriptome of skeletal muscle and whole blood using RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Methenolone Enanthate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of methenolone enanthate, a long-acting anabolic androgenic steroid. The following sections detail its biotransformation, the analytical methods for metabolite detection, and its interaction with the androgen receptor signaling pathway.

Introduction

This compound is the esterified version of methenolone, a dihydrotestosterone (DHT) derivative.[1] The enanthate ester slows the hormone's release from the injection site, providing a longer duration of action.[2] For methenolone to become active, the enanthate ester must first be cleaved off by esterase enzymes in the body, releasing the parent hormone, methenolone. This guide will focus on the subsequent metabolic fate of methenolone.

Metabolic Pathways of Methenolone

The metabolism of methenolone is extensive, involving a series of enzymatic reactions primarily in the liver, leading to the formation of various metabolites that are then excreted, mainly in urine. The primary routes of metabolism include reduction, hydroxylation, and conjugation.

The initial and most significant metabolic step for methenolone is the reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes.[3] This results in the formation of 3α-hydroxy metabolites, which are the most prominent urinary markers of methenolone use.[3] Further metabolism occurs through oxidation and hydroxylation at various positions on the steroid nucleus, followed by conjugation with glucuronic acid or sulfate to increase water solubility for excretion.[4]

A proposed metabolic pathway for methenolone is illustrated below, based on identified urinary metabolites.

Identified Urinary Metabolites

Several studies have identified a range of methenolone metabolites in human urine. The majority of these are excreted as glucuronide and sulfate conjugates. A summary of key identified metabolites is presented in the table below.

| Metabolite Name | Chemical Name | Conjugation | Reference |

| Methenolone | 17β-hydroxy-1-methyl-5α-androst-1-en-3-one | Glucuronide, Sulfate | [4] |

| 3α-hydroxy-1-methylen-5α-androstan-17-one | 3α-hydroxy-1-methylen-5α-androstan-17-one | Glucuronide | [4] |

| 3α-hydroxy-1α-methyl-5α-androstan-17-one | 3α-hydroxy-1α-methyl-5α-androstan-17-one | Glucuronide | [4] |

| 17-epimethenolone | 17α-hydroxy-1-methyl-5α-androst-1-en-3-one | Glucuronide | [4] |

| 3α,6β-dihydroxy-1-methylen-5α-androstan-17-one | 3α,6β-dihydroxy-1-methylen-5α-androstan-17-one | Glucuronide | [4] |

| 2ξ-hydroxy-1-methylen-5α-androstan-3,17-dione | 2ξ-hydroxy-1-methylen-5α-androstan-3,17-dione | Glucuronide | [4] |

| 6β-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | 6β-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | Glucuronide | [4] |

| 16α-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | 16α-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | Glucuronide, Sulfate | [4] |

| 3α,16α-dihydroxy-1-methyl-5α-androst-1-en-17-one | 3α,16α-dihydroxy-1-methyl-5α-androst-1-en-17-one | Glucuronide | [4] |

| 1-methyl-5α-androst-1-en-3,17-dione | 1-methyl-5α-androst-1-en-3,17-dione | Free | [4] |

Experimental Protocols

The identification and quantification of methenolone and its metabolites are predominantly carried out using gas chromatography-mass spectrometry (GC-MS). A typical workflow for the analysis of urinary steroids is outlined below.

Detailed Protocol for Urinary Steroid Analysis by GC-MS

The following protocol is a representative method for the analysis of urinary steroids, including metabolites of methenolone.

1. Sample Preparation:

- Hydrolysis: To 2 mL of urine, add an internal standard and 1 mL of phosphate buffer (pH 7.0). Add 50 µL of β-glucuronidase from E. coli. Incubate at 50°C for 3 hours. This step cleaves the glucuronide conjugates to release the free steroids. For sulfate conjugates, a sulfatase would also be included.

- Extraction: After hydrolysis, adjust the pH to 9.6 with a carbonate buffer. Perform a liquid-liquid extraction with 5 mL of a mixture of ether and ethyl acetate (4:1, v/v). Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes. Transfer the organic layer to a new tube. Repeat the extraction and combine the organic phases.

- Derivatization: Evaporate the solvent to dryness under a stream of nitrogen. To the dry residue, add 100 µL of a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol. Incubate at 60°C for 20 minutes. This step creates trimethylsilyl (TMS) derivatives of the steroids, which are more volatile and suitable for GC-MS analysis.[5]

2. GC-MS Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

- Chromatographic Conditions:

- Column: A non-polar capillary column (e.g., HP-1, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate.

- Temperature Program: Start at 150°C, ramp to 280°C at a rate of 3°C/min, and hold for 10 minutes.

- Mass Spectrometry Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Acquisition Mode: Full scan mode for metabolite identification and selected ion monitoring (SIM) for targeted quantification.

3. Data Analysis:

- Metabolites are identified by comparing their retention times and mass spectra with those of reference standards.

- Quantification is performed by integrating the peak areas of the characteristic ions of the derivatized metabolites and comparing them to the internal standard.

Signaling Pathways

Methenolone, as an androgen, exerts its biological effects by binding to and activating the androgen receptor (AR), a ligand-activated nuclear transcription factor.[6] The activation of the AR initiates a signaling cascade that ultimately leads to changes in gene expression, resulting in the anabolic effects associated with the steroid.

Mechanism of Action

-

Binding and Dissociation: In the cytoplasm, the androgen receptor (AR) is in an inactive state, bound to heat shock proteins (HSPs).[2] Methenolone enters the cell and binds to the ligand-binding domain of the AR. This binding induces a conformational change in the AR, causing the dissociation of the HSPs.[2]

-

Dimerization and Nuclear Translocation: The activated AR-methenolone complexes then dimerize. These dimers are translocated from the cytoplasm into the nucleus.

-

DNA Binding and Gene Transcription: Inside the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[2][7]

-

Recruitment of Co-regulators and Transcription: The binding of the AR dimer to the ARE recruits co-activators and the general transcription machinery, leading to the transcription of androgen-responsive genes.

-

Translation and Biological Effects: The resulting messenger RNA (mRNA) is translated into proteins that mediate the anabolic effects of methenolone, such as increased protein synthesis and muscle growth.

Conclusion

The metabolism of this compound is a multi-step process involving enzymatic cleavage of the ester, followed by extensive reduction, hydroxylation, and conjugation of the active methenolone molecule. The identification of its various urinary metabolites, particularly the 3α-hydroxylated forms, is crucial for anti-doping control. The anabolic effects of methenolone are mediated through its interaction with the androgen receptor and the subsequent activation of gene transcription. This technical guide provides a foundational understanding of these processes for professionals in the fields of research, drug development, and analytical science.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. regioselective-hydroxylation-of-steroid-hormones-by-human-cytochromes-p450 - Ask this paper | Bohrium [bohrium.com]

- 5. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Methenolone Enanthate: From Historical Development to Original Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone enanthate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), was first developed in the early 1960s. Marketed under trade names such as Primobolan Depot, it was originally intended for therapeutic use in conditions characterized by muscle wasting and inadequate red blood cell production. This technical guide provides an in-depth overview of the historical development of this compound, its chemical synthesis, and its original intended medical applications, with a focus on quantitative data from early clinical studies and detailed experimental protocols. The signaling pathways involved in its mechanism of action are also elucidated through graphical representations.

Historical Development

Methenolone was first described in 1960 and the enanthate ester was introduced for medical use in the United States in 1962 by Squibb under the brand name Nibal Depot.[1][2] Shortly thereafter, the rights were acquired by the German pharmaceutical company Schering AG (now Bayer), which marketed it globally as Primobolan Depot.[1]

The primary medical indications for this compound were the treatment of anemia resulting from bone marrow failure and various muscle wasting diseases.[2][3] Its favorable safety profile, characterized by moderate anabolic effects and weak androgenic properties, made it a candidate for use in sensitive patient populations, including, in some historical instances, children and premature infants without significant adverse effects.[2] Unlike many other AAS, methenolone is a DHT derivative and is not aromatized to estrogen, which eliminates estrogen-related side effects.[3]

Chemical Synthesis

This compound is the C17β enanthate ester of methenolone. The synthesis of methenolone involves a multi-step process starting from a suitable steroid precursor. While detailed proprietary synthesis methods from the 1960s are not publicly available, a general synthetic pathway can be outlined. One patented method for preparing the core methenolone structure involves the ketal oxidation of an acetic acid isotestosterone raw material, followed by a Grignard reaction to yield methenolone.

The final step in the production of this compound is the esterification of the 17-beta-hydroxyl group of the methenolone molecule with enanthoic acid (heptanoic acid). This process is typically achieved by reacting methenolone with enanthoyl chloride or another reactive derivative of enanthoic acid in the presence of a suitable catalyst. The enanthate ester significantly prolongs the hormone's release from the site of intramuscular injection, extending its biological half-life to approximately 10.5 days.[3]

Original Intended Use and Clinical Data

The therapeutic applications of this compound were primarily focused on its anabolic and erythropoietic properties.

Treatment of Anemia

This compound was utilized in the management of various forms of anemia, particularly those stemming from bone marrow failure such as aplastic anemia. The anabolic steroid stimulates erythropoiesis, the process of red blood cell production.

| Study Cohort and Year | Dosage Regimen | Key Quantitative Outcomes | Reference |

| N.A. | N.A. | N.A. | N.A. |

No specific quantitative data from original clinical trials in the 1960s and 1970s for anemia treatment is available in the provided search results. The information is qualitative, stating its use for this purpose.

Treatment of Muscle Wasting Syndromes

Due to its anabolic nature, this compound was prescribed to counteract catabolic states and promote the rebuilding of muscle tissue in patients with muscle wasting diseases, cachexia secondary to surgery, infectious diseases, or prolonged corticosteroid therapy.

| Study Cohort and Year | Dosage Regimen | Key Quantitative Outcomes | Reference |

| N.A. | N.A. | N.A. | N.A. |

Specific quantitative data from the original clinical trials from the 1960s and 1970s detailing outcomes for muscle wasting syndromes were not found in the search results. The use for these conditions is noted qualitatively.

Experimental Protocols

Detailed experimental protocols from the original clinical trials conducted in the 1960s and 1970s are not well-documented in the readily available scientific literature. However, based on common practices of the era for similar compounds, a generalized protocol for a clinical trial investigating the efficacy of this compound in aplastic anemia can be conceptualized.

Example Experimental Workflow for a Hypothetical Aplastic Anemia Trial

Caption: Hypothetical workflow for a clinical trial on this compound in aplastic anemia.

Signaling Pathways

The primary mechanism of action for this compound is its interaction with the androgen receptor (AR). As a DHT derivative, it binds to the AR in various tissues, including skeletal muscle and bone marrow.

Anabolic Signaling Pathway in Skeletal Muscle

Upon binding to the AR in the cytoplasm of muscle cells, the methenolone-AR complex translocates to the nucleus. Within the nucleus, it binds to androgen response elements (AREs) on the DNA, which modulates the transcription of target genes. This leads to an increase in protein synthesis and nitrogen retention, fostering an anabolic environment conducive to muscle growth and the prevention of muscle breakdown.

Caption: Anabolic signaling pathway of methenolone in skeletal muscle.

Erythropoietic Signaling Pathway in Bone Marrow

The stimulatory effect of androgens on erythropoiesis is multifactorial. One proposed mechanism involves the stimulation of erythropoietin (EPO) production, a key hormone in red blood cell formation. Additionally, androgens may have a direct effect on hematopoietic stem cells in the bone marrow, promoting their differentiation into erythroid progenitor cells. This is also mediated through the androgen receptor present in bone marrow cells.

Caption: Simplified erythropoietic signaling of methenolone in bone marrow.

Conclusion